

# An In-depth Technical Guide to Dimethyl (diazomethyl)phosphonate (CAS: 27491-70-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl (diazomethyl)phosphonate*

Cat. No.: *B029019*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl (diazomethyl)phosphonate**, a key reagent in organic synthesis, particularly for the homologation of carbonyl compounds. This document details its chemical properties, synthesis, and applications, with a focus on the widely utilized Seyferth-Gilbert homologation and its subsequent modifications. Experimental protocols and reaction mechanisms are presented to facilitate its practical application in research and development.

## Core Concepts and Properties

**Dimethyl (diazomethyl)phosphonate**, also known as the Seyferth-Gilbert reagent, is an organophosphorus compound with the CAS number 27491-70-9.<sup>[1][2][3][4][5]</sup> It is a valuable tool for the one-carbon homologation of aldehydes and ketones to alkynes.<sup>[6][7][8]</sup> This reaction extends the carbon chain by one carbon atom, transforming a carbonyl group into an alkyne functionality.<sup>[6]</sup>

Physical and Chemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>7</sub> N <sub>2</sub> O <sub>3</sub> P	[1][3][4][7]
Molecular Weight	150.07 g/mol	[1][9]
Appearance	Distillable yellow liquid	[2][7]
Boiling Point	59 °C at 0.42 mmHg	[7]
Refractive Index	n <sub>D</sub> <sup>25</sup> 1.4585	[7]

## Synthesis of Dimethyl (diazomethyl)phosphonate

A convenient and reproducible method for the synthesis of **Dimethyl (diazomethyl)phosphonate** involves a diazo transfer/deacylation strategy.[8] This procedure allows for the isolation of the reagent in high purity and good overall yield (over 50%) without the need for purifying intermediates.[8]

Experimental Protocol: Synthesis of the Seyferth-Gilbert Reagent[8]

- Trifluoroacetylation:
  - Dissolve Dimethyl methylphosphonate (1.0 eq) in dry THF and cool the mixture to -78 °C.
  - Add n-Butyllithium (1.0 eq) over 5 minutes and stir for 15-30 minutes at -78 °C.
  - Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate (1.5 eq) and stir for an additional 15 minutes at -78 °C.
  - Allow the solution to warm to room temperature.
- Diazo Transfer and Detrifluoroacetylation:
  - The resulting hygroscopic intermediate (dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate) is used directly in the next step.
  - 4-Acetamidobenzenesulfonyl azide (p-ABSA) is a convenient and commercially available diazo transfer reagent.[8] The detrifluoroacetylation occurs spontaneously under the

reaction conditions.[8]

- Purification:
  - The crude product is purified by filtration through silica gel to yield **Dimethyl (diazomethyl)phosphonate** of sufficient purity for storage and subsequent reactions.[8]

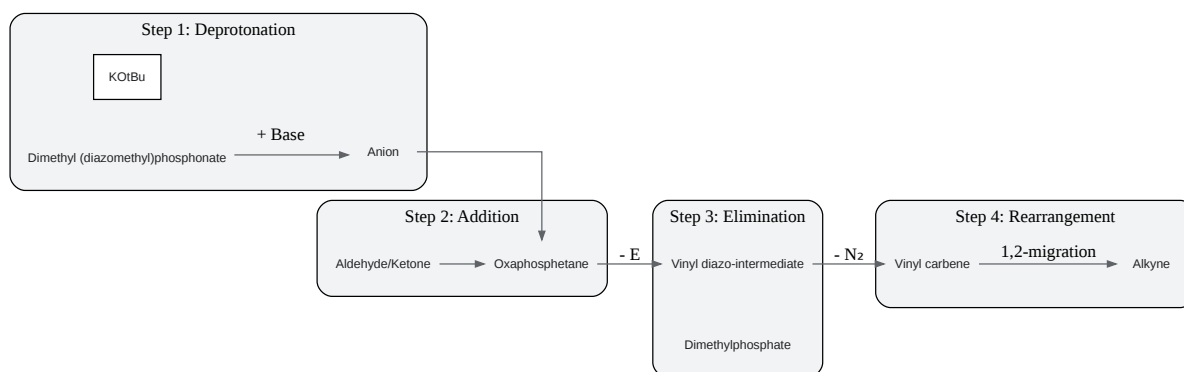
## The Seyferth-Gilbert Homologation

The primary application of **Dimethyl (diazomethyl)phosphonate** is the Seyferth-Gilbert homologation, a reaction that converts aldehydes and aryl ketones into alkynes using a strong base, typically potassium tert-butoxide, at low temperatures.[6][10][11][12]

Reaction Mechanism:

The reaction proceeds through several key steps:[6][8][11]

- Deprotonation: The strong base deprotonates the **Dimethyl (diazomethyl)phosphonate** to form a reactive anion.
- Addition to Carbonyl: This anion attacks the carbonyl carbon of the aldehyde or ketone, forming an oxaphosphetane intermediate.
- Elimination: The oxaphosphetane eliminates dimethylphosphate, yielding a vinyl diazo-intermediate.
- Nitrogen Extrusion and Rearrangement: Loss of nitrogen gas generates a vinyl carbene, which then undergoes a 1,2-migration to form the final alkyne product.



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Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

#### General Experimental Protocol: Seyferth-Gilbert Homologation

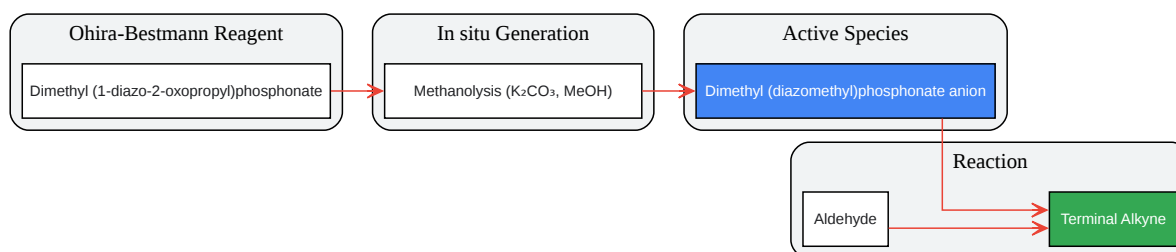
- **Reaction Setup:** Assemble a flame-dried, three-necked flask equipped with a condenser, thermometer, and an argon inlet.
- **Reagent Addition:** Under an argon atmosphere, charge the flask with the aldehyde or ketone and potassium carbonate.
- **Degassing:** Evacuate and backfill the flask with argon three times.
- **Solvent and Reagent Addition:** Add dry methanol via cannula, followed by a solution of Dimethyl (1-diazo-2-oxopropyl)phosphonate (if using the Ohira-Bestmann modification) in acetonitrile.

- Reaction: Stir the mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography.
- Workup: Dilute the reaction mixture with diethyl ether, wash with 5% aqueous sodium bicarbonate solution, and dry over sodium sulfate.
- Isolation: Evaporate the solvent to yield the alkyne product.

## The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification.<sup>[13]</sup> This protocol is particularly advantageous for base-sensitive substrates, such as enolizable aldehydes, which are prone to side reactions like aldol condensation under the strongly basic conditions of the original procedure.<sup>[12]</sup>

The modification involves the in situ generation of the **dimethyl (diazomethyl)phosphonate** carbanion from a more stable precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate (also known as the Ohira-Bestmann reagent, CAS: 90965-06-3), using a milder base like potassium carbonate in methanol.<sup>[6][11][13][14][15]</sup> The cleavage of the acetyl group generates the required carbanion under conditions that tolerate a wider range of functional groups, often leading to higher yields.<sup>[6][11]</sup>



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Caption: Workflow of the Ohira-Bestmann modification.

## Applications in Drug Development and Research

The synthesis of alkynes is of paramount importance in medicinal chemistry and drug development. Alkynes serve as versatile building blocks and are key components in:

- **Click Chemistry:** Terminal alkynes are crucial for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and drug discovery.
- **Bioactive Molecules:** Many natural products and pharmaceuticals contain alkyne moieties, which can contribute to their biological activity. The Seyferth-Gilbert homologation and its modifications provide an efficient route to these structures.
- **Cross-Coupling Reactions:** Alkynes are valuable substrates in various cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.

The Ohira-Bestmann reagent, a precursor to the active species derived from **Dimethyl (diazomethyl)phosphonate**, is utilized in the synthesis of bioactive compounds and plays a role in the development of new therapeutic agents and agrochemicals.<sup>[14]</sup>

## Safety and Handling

**Dimethyl (diazomethyl)phosphonate** is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing **Dimethyl (diazomethyl)phosphonate** in a research and development setting. Its reliable conversion of carbonyls to alkynes, especially with the milder conditions of the Ohira-Bestmann modification, ensures its continued importance in modern organic synthesis.

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